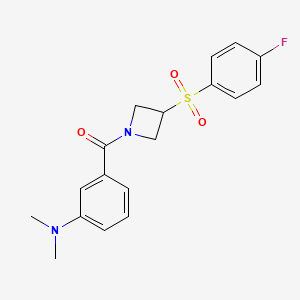
(3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reaction: Cyclization with azetidine-2-one.
Conditions: Involves using a strong base like sodium hydride in anhydrous conditions.
Temperature: Room temperature.
Step 3: Sulfonylation with 4-Fluorobenzenesulfonyl Chloride:
Reaction: Sulfonylation to attach the sulfonyl fluoride group.
Conditions: Utilizes an organic solvent like dichloromethane and an acid scavenger.
Temperature: Controlled at 20-25°C.
Industrial Production Methods
The industrial synthesis might employ continuous flow chemistry to ensure precise control over reaction conditions and yield. This involves automated reactors, which enhance efficiency and scalability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Formation of (3-(Dimethylamino)phenyl)methanone:
Reaction: Acetylation of (3-(Dimethylamino)phenyl)acetic acid.
Conditions: Carried out in the presence of acetic anhydride and a catalyst such as pyridine.
Temperature: Approximately 0-5°C.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation:
Conditions: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Corresponding sulfoxides or sulfones.
Reduction:
Conditions: Catalytic hydrogenation using catalysts like palladium on carbon.
Products: Reduced amine derivatives.
Substitution:
Conditions: Utilizes nucleophilic substitution with reagents like sodium alkoxides.
Products: Varied substituted derivatives depending on the nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Catalysts: Palladium on carbon, sodium hydride.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Varied azetidine and sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: Acts as a crucial intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Pharmacological Potential: Explored for therapeutic applications due to its unique molecular structure.
Industry
Catalysts and Ligands: Utilized in designing advanced catalysts and ligands for industrial chemical reactions.
Wirkmechanismus
This compound interacts with biological molecules through its azetidine ring and sulfonyl fluoride group, targeting specific enzymes or receptors. The dimethylamino group enhances its binding affinity, leading to potential inhibitory or activating effects on molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)azetidin-1-yl)methanone
Comparison: Lacks the 4-fluorophenyl group, affecting its chemical reactivity and binding properties.
(3-(Dimethylamino)phenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone
Comparison: Contains a methyl group instead of a 4-fluorophenyl group, resulting in different pharmacological properties.
(3-(Dimethylamino)phenyl)(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)methanone
Comparison: Substituted with a 4-methylphenyl group, altering its interaction with biological targets.
Unique Features
The presence of the 4-fluorophenyl group in (3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone provides unique electronic and steric effects, making it distinct from other similar compounds. This structural aspect can significantly impact its chemical reactivity and biological activity.
That’s a pretty deep dive into this compound! Anything more you want to explore?
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-20(2)15-5-3-4-13(10-15)18(22)21-11-17(12-21)25(23,24)16-8-6-14(19)7-9-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKPHGNLXXKIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2745968.png)
![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)

![Methyl 2-[1-(methoxyamino)cyclobutyl]acetate](/img/structure/B2745974.png)
![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)


![N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2745980.png)
![3-cyclohexyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B2745982.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2745986.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea](/img/structure/B2745987.png)


